molecular formula C9H12F3N3 B1432651 (3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine CAS No. 1784336-45-3

(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No.: B1432651
CAS No.: 1784336-45-3
M. Wt: 219.21 g/mol
InChI Key: OYLFJBRUQNAJJS-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine is a complex organic compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine typically involves multiple steps, starting from readily available precursorsThis can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. These properties can enhance the compound’s stability, bioavailability, and binding affinity, making it a valuable molecule in various research and industrial applications .

Properties

IUPAC Name

[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-14-6(5-13)7-3-1-2-4-15(7)8/h1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLFJBRUQNAJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(N=C2C(F)(F)F)CN)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 2
(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 3
(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 4
(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 5
(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 6
(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine

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